molecular formula C20H23N3O2 B4721988 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole

2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole

カタログ番号 B4721988
分子量: 337.4 g/mol
InChIキー: BVZKDJCUSQCLCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole, also known as E3810, is a small molecule compound that has been developed as a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2). It has shown promise in the treatment of cancer and other angiogenesis-related diseases.

作用機序

2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole selectively inhibits VEGFR2, which is a key regulator of angiogenesis. By blocking the activity of VEGFR2, 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole prevents the formation of new blood vessels and reduces the blood supply to tumors. This leads to tumor growth inhibition and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the bloodstream. It is also well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been shown to reduce tumor growth and metastasis in preclinical models of cancer, and to improve visual function in animal models of retinal diseases.

実験室実験の利点と制限

2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a potent and selective inhibitor of VEGFR2, making it a valuable tool for studying the role of VEGFR2 in angiogenesis and tumor growth. Its favorable pharmacokinetic profile and low toxicity make it suitable for use in animal studies. However, 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a small molecule compound, which may limit its effectiveness in certain applications. It also has a relatively short half-life in the bloodstream, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for research on 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole. One area of interest is the development of combination therapies that include 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole and other anti-angiogenic agents, chemotherapy, or radiation therapy. Another area of interest is the identification of biomarkers that can predict response to 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole treatment in cancer patients. Additionally, there is potential for the development of new formulations of 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole that can improve its pharmacokinetic properties and increase its effectiveness in clinical settings.
Conclusion:
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a promising small molecule compound that has shown potential in the treatment of cancer and other angiogenesis-related diseases. Its selective inhibition of VEGFR2 makes it a valuable tool for studying angiogenesis and tumor growth. While there are limitations to its use, there are also many future directions for research that may lead to the development of more effective treatments for these diseases.

科学的研究の応用

2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis. 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy in preclinical studies. In addition to cancer treatment, 2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has potential applications in the treatment of age-related macular degeneration, diabetic retinopathy, and other angiogenesis-related diseases.

特性

IUPAC Name

4-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-6-17(7-3-1)25-15-12-23-19-9-5-4-8-18(19)21-20(23)16-22-10-13-24-14-11-22/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZKDJCUSQCLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(4-morpholinylmethyl)-1-(2-phenoxyethyl)-1H-benzimidazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。